molecular formula C16H18N4O3 B2532853 N1-(2-cyanophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 898356-06-4

N1-(2-cyanophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Cat. No.: B2532853
CAS No.: 898356-06-4
M. Wt: 314.345
InChI Key: CHAMGRSXPUKTQM-UHFFFAOYSA-N
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Description

N1-(2-Cyanophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-cyanophenyl group at the N1 position and a 3-(2-oxopyrrolidin-1-yl)propyl chain at the N2 position.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c17-11-12-5-1-2-6-13(12)19-16(23)15(22)18-8-4-10-20-9-3-7-14(20)21/h1-2,5-6H,3-4,7-10H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAMGRSXPUKTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 3-(2-oxopyrrolidin-1-yl)propylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a low temperature and using an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Substituent Analysis

The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name N1 Substituent N2 Substituent Key Features
Target Compound 2-Cyanophenyl 3-(2-Oxopyrrolidin-1-yl)propyl - Electron-withdrawing -CN <br /> - Pyrrolidinone enhances H-bonding
N1-(4-Chlorophenyl)-N2-(2-(4-Methoxyphenyl)Propyl)Oxalamide (81) 4-Chlorophenyl 2-(4-Methoxyphenyl)propyl - Electron-withdrawing -Cl <br /> - Methoxy (-OCH₃) improves lipophilicity
N1-(Adamant-2-yl)-N2-(Benzyloxy)Oxalamide (6) Adamant-2-yl Benzyloxy - Bulky adamantyl group <br /> - Benzyloxy enhances aromatic interactions
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)Ethyl)Oxalamide 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl - Electron-donating -OCH₃ groups <br /> - Pyridine introduces basicity
N1-(2-Hydroxypropyl)-N2-(3-(Trifluoromethyl)Phenyl)Oxalamide 2-Hydroxypropyl 3-(Trifluoromethyl)phenyl - Hydroxyl group improves solubility <br /> - CF₃ enhances metabolic stability
Key Observations:
  • Solubility: The pyrrolidinone group may improve aqueous solubility compared to highly lipophilic groups like adamantyl .
  • Hydrogen Bonding: The pyrrolidinone’s carbonyl group offers hydrogen-bond acceptor sites, similar to the benzyloxy group in compound 6 .

Toxicity and Solubility Considerations

  • Toxicity: Cyano groups can hydrolyze to toxic cyanides under physiological conditions, necessitating stability studies. This risk is absent in methoxy or hydroxy analogs .
  • Solubility: The pyrrolidinone moiety likely enhances solubility in polar solvents (e.g., water or DMSO) compared to adamantyl or benzyloxy groups, which are more lipophilic .

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